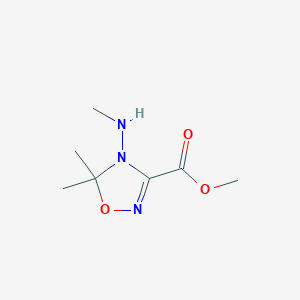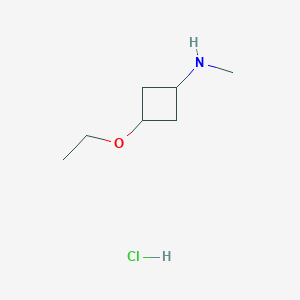
Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate
Vue d'ensemble
Description
This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the methylamino group suggests that it might have some basic properties, while the carboxylate group indicates potential acidic properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can only speculate that it would have a planar structure due to the presence of the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might contribute to its stability, while the carboxylate group could influence its solubility .Applications De Recherche Scientifique
Antitubercular Potential
Research has explored derivatives of 1,3,4-oxadiazole, a class to which Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate belongs. One study found that certain analogues demonstrated promising activity against Mycobacterium tuberculosis, with low cytotoxicity. This highlights its potential in developing antitubercular therapies (Ahsan et al., 2012).
Lithiation and Chemical Transformations
Another area of research involves the lithiation of methyl-substituted oxadiazoles, including those related to Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate. These processes are critical for various chemical transformations and syntheses (Micetich, 1970).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds containing the 1,2,4-oxadiazole unit, like the one , is an active area of research. These compounds are expected to exhibit better hypertensive activity, demonstrating the compound's relevance in medicinal chemistry (Kumar & Mashelker, 2007).
Applications in Antibacterial Research
Compounds structurally similar to Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate have been synthesized and evaluated for their antibacterial activity. This indicates the potential use of such compounds in developing new antibacterial agents (Brahmayya et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
methyl 5,5-dimethyl-4-(methylamino)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-7(2)10(8-3)5(9-13-7)6(11)12-4/h8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPDBRFZJUHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(=NO1)C(=O)OC)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)

![1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1435503.png)


![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)

![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)